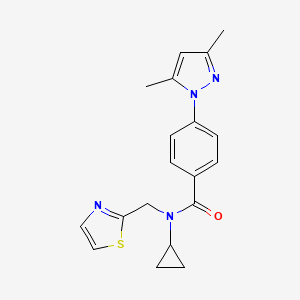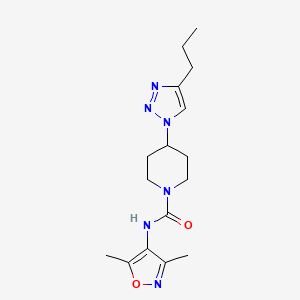![molecular formula C20H26N6O B3817531 6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine](/img/structure/B3817531.png)
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine
Descripción general
Descripción
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine, commonly known as PIPER, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery. PIPER is a purine derivative that is structurally similar to caffeine and theophylline and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
PIPER acts as an adenosine receptor antagonist, which means that it blocks the binding of adenosine to its receptors. Adenosine is a neuromodulator that is involved in the regulation of neurotransmitter release and neuronal activity. By blocking the binding of adenosine to its receptors, PIPER increases the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of motor function, cognition, and memory.
Biochemical and Physiological Effects:
PIPER has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine release, increased acetylcholine release, and increased neuronal activity. PIPER has also been found to improve cognitive function and memory in animal models. PIPER has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PIPER is its potential as a drug discovery tool for the development of new drugs for the treatment of neurological disorders. PIPER has been shown to exhibit potent binding affinity for adenosine receptors, which makes it a promising candidate for the development of new drugs that target these receptors. However, one of the limitations of PIPER is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on PIPER. One potential direction is the development of new drugs that target adenosine receptors for the treatment of neurological disorders. Another potential direction is the investigation of the potential use of PIPER as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosing and administration of PIPER for therapeutic use.
Aplicaciones Científicas De Investigación
PIPER has been shown to have potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. PIPER has been found to exhibit potent binding affinity for adenosine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity. PIPER has also been shown to modulate the activity of dopamine receptors, which are implicated in the pathophysiology of Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
6-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-14(2)15-4-5-17(27-3)16(10-15)11-25-6-8-26(9-7-25)20-18-19(22-12-21-18)23-13-24-20/h4-5,10,12-14H,6-9,11H2,1-3H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWWIPUXTCBRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-1-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B3817459.png)
![ethyl 4-(3-fluorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B3817467.png)
![2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3817470.png)
![4-fluoro-3-hydroxy-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylbenzamide](/img/structure/B3817471.png)
![(1-isoxazol-3-ylethyl)methyl{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3817479.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide](/img/structure/B3817492.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B3817510.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B3817521.png)

![2-methyl-8-[(6-phenoxypyridin-3-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817541.png)
![5-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3817545.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3817546.png)
![N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3817552.png)